3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

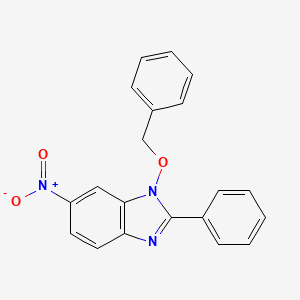

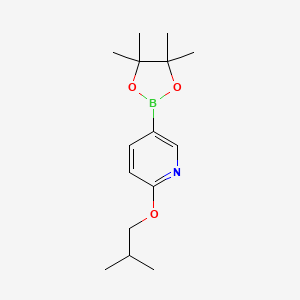

3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H10ClF3O2S and a molecular weight of 250.67 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10ClF3O2S/c8-14(12,13)6-3-1-2-5(4-6)7(9,10)11/h5-6H,1-4H2 . This indicates that the molecule consists of a cyclohexane ring with a trifluoromethyl group and a sulfonyl chloride group attached.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and refractive index were not found in the search results.Applications De Recherche Scientifique

Trifluoromethylation and Sulfenylation

3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride is extensively used for trifluoromethylation of various substrates. It facilitates the introduction of trifluoromethylsulfenyl and trifluoromethylsulfinyl groups into different compounds (Guyon, Chachignon, & Cahard, 2017).

Novel Tandem Reactions

This compound is involved in innovative tandem reactions for synthesizing trifluoromethyl thiolsulphonates. Its versatility includes being a critical intermediate in such processes (Li, Qiu, Wang, & Sheng, 2017).

Catalytic Activity in Sulfonylation

In the field of organic chemistry, this compound has demonstrated significant catalytic activity for sulfonylation reactions, crucial for synthetic organic chemists (Répichet, Roux, Hernandez, Dubac, & Desmurs, 1999).

Synthesis of Bioactive Molecules

It's used in the synthesis of bioactive molecules, such as 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles, which are significant in the development of antiviral and anticancer compounds (López, Gallagher, Gilliland, Ghiviriga, & Dolbier, 2017).

Other Applications

- The compound is involved in the study of the reaction of phenylmethanesulfonyl chloride with tertiary amines (King & Durst, 1966).

- Its unique properties are utilized in liquid-liquid separation techniques, particularly in the extraction of cyclohexene from cyclohexane (Karpińska, Wlazło, & Domańska, 2017).

Mécanisme D'action

Trifluoromethyl sulfonyl chloride compounds, such as 3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride, are known to be useful sources for the CF3 radical . They can be used in photoredox catalysis, a process that involves the generation of the trifluoromethyl radical based on photoredox processes .

Safety and Hazards

Orientations Futures

While specific future directions for this compound are not mentioned in the search results, trifluoromethyl compounds are of significant interest in the fields of pharmaceuticals and agrochemicals . The development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons has become an active topic in synthetic chemistry .

Propriétés

IUPAC Name |

3-(trifluoromethyl)cyclohexane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClF3O2S/c8-14(12,13)6-3-1-2-5(4-6)7(9,10)11/h5-6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPYSHIJUJDRNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)S(=O)(=O)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClF3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2404894.png)

![(2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2404895.png)

![(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide](/img/structure/B2404897.png)

![2-(naphthalen-1-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2404900.png)

![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2404901.png)

![2-(2-chloro-4-fluorobenzyl)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2404902.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2404910.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2404912.png)

![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2404913.png)